molecular formula C6H11NO B13496032 2-(Pyrrolidin-2-yl)acetaldehyde

2-(Pyrrolidin-2-yl)acetaldehyde

Cat. No.: B13496032
M. Wt: 113.16 g/mol
InChI Key: HIBDYHAETQFXGU-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)acetaldehyde is an organic compound featuring a pyrrolidine ring attached to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)acetaldehyde typically involves the reaction of pyrrolidine with acetaldehyde under controlled conditions. One common method involves the use of a catalytic amount of acid to facilitate the condensation reaction between pyrrolidine and acetaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to balance reaction time, temperature, and catalyst concentration to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-(Pyrrolidin-2-yl)acetic acid.

    Reduction: 2-(Pyrrolidin-2-yl)ethanol.

    Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.

Scientific Research Applications

2-(Pyrrolidin-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde groups.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)acetaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is leveraged in medicinal chemistry to design drugs that can modulate specific biological pathways.

Comparison with Similar Compounds

    2-Pyrrolidone: A lactam derivative with similar structural features but different reactivity and applications.

    Pyrrolidine: The parent compound, which lacks the aldehyde group and has distinct chemical properties.

    2-(Pyrrolidin-2-yl)ethanol: The reduced form of 2-(Pyrrolidin-2-yl)acetaldehyde, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-pyrrolidin-2-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-6-2-1-4-7-6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBDYHAETQFXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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